molecular formula C11H10N2O2 B3109549 3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde CAS No. 17364-41-9

3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde

Cat. No. B3109549
CAS RN: 17364-41-9
M. Wt: 202.21 g/mol
InChI Key: RGDIXYRCPLMSGT-UHFFFAOYSA-N
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Description

“3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2, and three carbon atoms .


Synthesis Analysis

The synthesis of dihydro-5-(4,5-dihydro-3-methyl-5-oxo-1phenyl-1H-pyrazole) heterocyclic derivatives, which are related to the compound , has been developed via Knoevenagel condensation reaction followed by Michael addition using L-proline as a catalyst . This approach is part of multicomponent reactions (MCRs), a flexible experimental technique that creates new complex organic molecules by allowing the synthesis of many carbon-carbon bonds in one pot synthesis reaction .


Molecular Structure Analysis

The molecular structure of “3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde” is characterized by a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include Knoevenagel condensation reaction and Michael addition . These reactions are part of multicomponent reactions (MCRs), which are known for the production of pharmaceutically active molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, 4-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)-(4-methoxyphenyl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-(4H)-one, have been reported. It has a yield of 77%, melting point of 100–105°C, and its IR spectrum shows peaks at 1585 (C=N), 1664 (C=O), 2853 (OCH3), 2923 (CH) .

Scientific Research Applications

Synthesis and Crystal Structure

The compound 3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde is a precursor in synthesizing new pyrazole derivatives. Studies like one by Xu and Shi (2011) have focused on synthesizing related compounds and determining their crystal structures using X-ray diffraction methods. This provides essential data for understanding the physical and chemical properties of these compounds (Xu & Shi, 2011).

Synthesis of Azo and Bisazo Dyes

This compound is also used in the synthesis of azo and bisazo dyes, as explored by Bagdatli and Ocal (2012). They synthesized new heterocycles with dyeing and anticipated biological properties, starting with compounds including 1-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde (Bagdatli & Ocal, 2012).

Plant Growth Promoting Effects

Hassan et al. (2020) utilized similar compounds in synthesizing novel enone systems for plant growth promotion. They studied the effects of these synthesized compounds on the growth of selected crops, highlighting the potential agricultural applications (Hassan, Alzandi, & Hassan, 2020).

Molecular Structures and Supramolecular Assembly

The molecular structures and supramolecular assembly of pyrazole compounds have been a subject of study for researchers like Butcher et al. (2007). They have focused on the crystal packing and intermolecular interactions of these compounds, which is crucial for understanding their potential applications in materials science (Butcher, Jasinski, Prasad, Narayana, & Yathirajan, 2007).

Antimicrobial and Antioxidant Properties

A study by Bhat et al. (2016) synthesized a series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds and screened them for in vitro anti-bacterial, anti-fungal, and anti-oxidant activities. Some compounds displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities, suggesting potential pharmaceutical applications (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).

Mechanism of Action

The mechanism of action of related compounds has been studied using in silico molecular docking studies against specific protein receptors . The outcome of these studies suggests that these compounds can be used as potential materials in pharmaceutical chemistry .

properties

IUPAC Name

3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-10(7-14)11(15)13(12-8)9-5-3-2-4-6-9/h2-7,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDIXYRCPLMSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1C=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00938415
Record name 3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde

CAS RN

17364-41-9
Record name 1-Phenyl-3-methyl-4-formyl-5-pyrazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17364-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrazolin-5-one, 4-formyl-3-methyl-1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017364419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

29 Grams of 3-methyl-1-phenyl-2-pyrazoline-5-one and 40 ml of dimethylformamide were charged into a 200-ml three-necked flask, stirred and cooled to 0° C. in an ice-acetone bath. Then, 18.5 g of phosphorus oxychloride (POCl3) was placed in a dropping funnel, and while it was maintained at 10 to 20° C., it was dropwise added. After the addition, the mixture was heated for 1 hour, then, a reaction mixture was poured into 600 ml of ice water, and the mixture was allowed to stand for one day and night. A crystal was recovered by suction filtration, fully washed with water and dried to give the captioned compound. Yield: 65%, Melting point: 178-180° C. (documented value: 174-175° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde
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3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde

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